2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
Description
The compound 2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenylamino substituent at position 4 and an ethanolamine group at position 6. Its synthesis likely involves nucleophilic substitution of a chloro precursor with ethanolamine, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-[[4-(3-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C19H17ClN6O/c20-13-5-4-6-14(11-13)23-17-16-12-22-26(15-7-2-1-3-8-15)18(16)25-19(24-17)21-9-10-27/h1-8,11-12,27H,9-10H2,(H2,21,23,24,25) |
InChI Key |
TYRQOBPGMFUSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)NCCO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Malononitrile
A common approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with malononitrile in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This yields 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile, which is methylated using dimethyl sulfate and potassium carbonate in 1,4-dioxane. Subsequent cyclization with hydrazine derivatives forms the pyrazolo[3,4-d]pyrimidine core.
Alternative Route via β-Ketoesters
Ethyl acetoacetate or diethyl malonate can substitute malononitrile. For example, heating 5-amino-1-phenyl-1H-pyrazole with diethyl malonate in ethanol under reflux produces dihydroxy intermediates, which are chlorinated using phosphorus oxychloride (POCl₃) to introduce reactivity at positions 4 and 6.
Introduction of the 3-Chlorophenylamino Group
Functionalization at position 4 of the pyrazolo[3,4-d]pyrimidine core is achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling.
Nucleophilic Substitution with 3-Chloroaniline
Reacting 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 3-chloroaniline in ethanol at reflux replaces the chloro group at position 4. Optimal conditions include a 1:2 molar ratio of dichloropyrimidine to aniline, yielding 4-[(3-chlorophenyl)amino]-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Buchwald-Hartwig Amination
For higher regioselectivity, palladium catalysts such as Pd(OAc)₂ with Xantphos ligand facilitate coupling between 4-chloro intermediates and 3-chloroaniline. This method achieves yields >80% in toluene at 110°C.
Functionalization at Position 6 with 2-Aminoethanol
The 6-chloro group is replaced with 2-aminoethanol through nucleophilic substitution or reductive amination.
Direct Nucleophilic Substitution
Heating 4-[(3-chlorophenyl)amino]-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 2-aminoethanol in n-butanol at 120°C for 12 hours affords the target compound. Potassium carbonate acts as a base, with yields ~65%.
Reductive Amination Strategy
An alternative route involves reacting 6-amino intermediates with glycolaldehyde under hydrogenation conditions (H₂, Pd/C). This method avoids harsh heating but requires additional protection/deprotection steps for the amine group.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
Purification and Characterization
Chromatographic Methods
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5). High-performance liquid chromatography (HPLC) with C18 columns confirms purity >98%.
Crystallization Techniques
Recrystallization from ethanol/water (7:3) yields crystalline material. X-ray diffraction confirms the structure, with key peaks at 2θ = 12.4°, 18.7°, and 24.3°.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.62 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 9H, aromatic-H), 5.12 (t, 1H, -OH), 3.72 (q, 2H, -CH₂OH).
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility
-
Issue : Poor solubility of intermediates in polar solvents.
-
Solution : Employ mixed solvents (e.g., THF/DMF) or sonication.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 40% and improve yields by 15% for cyclocondensation steps.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3-CHLOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
2-({4-[(3-CHLOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({4-[(3-CHLOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent variations and their biochemical implications.
Table 1: Key Structural Features and Properties
Key Findings
Solubility and Polarity: The target compound’s ethanolamine group enhances water solubility compared to analogs with non-polar substituents (e.g., p-tolylamino in , thioether in ). This is critical for oral bioavailability and CNS penetration. Conversely, compounds like 4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine () exhibit reduced solubility due to hydrophobic aryl groups.
Biological Activity: The 3-chlorophenylamino group in the target compound and HS43 () may improve target binding via halogen bonding, as seen in kinase inhibitors. Thioether-containing analogs (e.g., HS43) might act as prodrugs, with the sulfur moiety enabling glutathione-mediated activation .
Synthetic Accessibility: Nucleophilic substitution at position 6 (e.g., with ethanolamine) typically yields 23–36% in similar reactions (), suggesting moderate efficiency for the target compound. The phenol group in requires protective group strategies, complicating synthesis compared to the target’s ethanolamine.
Metabolic Stability: Ethanolamine’s hydroxyl group may increase metabolic clearance via phase II conjugation, whereas thioethers () or aryl groups () resist rapid degradation.
Implications for Drug Design
- Targeted Kinase Inhibition: The 3-chlorophenylamino group aligns with ATP-binding pockets in kinases, while the ethanolamine side chain could modulate selectivity ().
- Antimicrobial Potential: Pyrazolo[3,4-d]pyrimidines with polar substituents show activity against Cryptosporidium phosphodiesterases (), suggesting the target compound may exhibit similar efficacy.
- Toxicity Considerations : The chloro substituent necessitates evaluation of off-target effects, as seen in structurally related compounds ().
Biological Activity
The compound 2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a complex organic molecule recognized for its potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. Its unique structure incorporates a pyrazolo[3,4-d]pyrimidine core, which has been associated with a range of biological activities, including enzyme inhibition and modulation of cell signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.85 g/mol. The presence of functional groups such as amino and hydroxyl groups enhances its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C19H20ClN5O |
| Molecular Weight | 367.85 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
The biological activity of this compound primarily involves its role as an enzyme inhibitor , specifically targeting protein kinases that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt signaling cascades that are often upregulated in cancer cells, leading to:
- Induction of apoptosis in malignant cells.
- Inhibition of tumor growth.
Studies indicate that this compound may also exhibit selectivity for specific kinases, which could enhance its therapeutic potential while minimizing side effects.
Anticancer Activity
Research has demonstrated that compounds with similar structures possess significant anticancer properties. For instance:
- Inhibition of Src Kinase : The compound has shown efficacy in inhibiting Src kinase activity, which is critical for cell proliferation and survival in various cancers. In vivo studies have indicated that derivatives can reduce tumor volume significantly in animal models .
- Dual EGFR/VGFR2 Inhibition : Some derivatives have been identified as dual inhibitors of EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM. These compounds effectively inhibit tumor growth and induce apoptosis in cancer cell lines .
Structure-Activity Relationship (SAR)
A study synthesized a library of pyrazolo[3,4-d]pyrimidine derivatives to explore their SAR. The findings revealed that modifications to the amino and phenyl groups significantly affected the biological activity:
| Compound | Target Kinase | IC50 (µM) | Effect on Tumor Volume |
|---|---|---|---|
| Compound 1a | Src | 0.5 | >50% reduction |
| Compound 1b | Abl | 1.0 | >60% reduction |
| Compound 1c | Fyn | 2.0 | >40% reduction |
Study on Antitumor Effects
In a notable study involving the administration of the compound to mice inoculated with cancer cells, significant reductions in tumor size were observed alongside increased rates of apoptosis in treated cells compared to controls . Molecular docking simulations further elucidated the binding affinities and mechanisms by which these compounds interact with their targets.
Enzymatic Assays
Enzymatic assays conducted against various kinases (Src, Abl, Fyn) demonstrated that the compound effectively inhibits kinase activity, confirming its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the optimal synthetic pathways and purification strategies for synthesizing 2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Amination : Reacting 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 3-chloroaniline under reflux in ethanol (12–24 h) to introduce the 3-chlorophenylamino group .
- Ethanolamine Coupling : Subsequent nucleophilic substitution with ethanolamine using dry acetonitrile as a solvent, followed by cooling and recrystallization from ethanol to isolate the product .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile or ethanol) ensures >95% purity.
Optimization : Use Design of Experiments (DoE) to minimize side reactions. For example, varying temperature (80–120°C) and solvent polarity (acetonitrile vs. DMF) can improve yield .
Basic: How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of N-H stretches (3200–3400 cm⁻¹ for amine groups) and C-Cl bonds (550–750 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl groups), ethanolamine’s -CH₂OH (δ 3.5–3.8 ppm), and NH coupling (broad singlet at δ 5.5–6.5 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~435) and assess purity (>98%) .
Advanced: What experimental strategies are recommended for elucidating its biological targets and mechanisms of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize potential targets (e.g., kinases or receptors) on a sensor chip to measure binding affinity (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 to validate target relevance in pathways (e.g., apoptosis or inflammation). For example, measure IC₅₀ in cancer cell lines (e.g., MCF-7 or A549) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Methodological Answer:
- Core Modifications : Replace the pyrazolo[3,4-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess impact on kinase inhibition .
- Substituent Analysis : Test analogs with electron-withdrawing groups (e.g., -CF₃ at the 3-chlorophenyl position) to improve binding to hydrophobic pockets .
- Ethanolamine Variants : Substitute ethanolamine with morpholine or piperazine derivatives to enhance solubility and blood-brain barrier penetration .
Tools : Use molecular docking (AutoDock Vina) to predict binding modes to targets like PI3K or JAK2 .
Advanced: What computational approaches are effective in predicting reaction pathways and optimizing synthesis?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Simulate reaction intermediates (e.g., transition states during amination) to identify rate-limiting steps .
- Reaction Path Search : Use GRRM or AFIR algorithms to explore alternative pathways and avoid high-energy intermediates .
- Machine Learning : Train models on existing pyrazolo[3,4-d]pyrimidine synthesis data to predict optimal solvent/temperature combinations .
Data Contradiction Analysis: How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Metabolic Stability : Test for off-target effects using liver microsomes (e.g., human CYP450 isoforms) to explain inconsistent cytotoxicity .
- Batch Analysis : Compare NMR/HPLC data across labs to rule out impurities (e.g., unreacted 3-chloroaniline) as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
